molecular formula C11H9FOS B2875668 3-Fluorophenyl-(2-thienyl)methanol CAS No. 860016-99-5

3-Fluorophenyl-(2-thienyl)methanol

Cat. No.: B2875668
CAS No.: 860016-99-5
M. Wt: 208.25
InChI Key: SDKVRGOGKKTBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorophenyl-(2-thienyl)methanol is an organic compound with the molecular formula C11H9FOS It consists of a fluorophenyl group and a thienyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl-(2-thienyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 2-thiophenemethanol in the presence of a suitable catalyst. One common method is the reduction of the corresponding ketone, 3-fluorophenyl-(2-thienyl)methanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl-(2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-fluorophenyl-(2-thienyl)methanone.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products

    Oxidation: 3-Fluorophenyl-(2-thienyl)methanone

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions used.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluorophenyl-(2-thienyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluorophenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylmethanol: Similar structure but lacks the thienyl group.

    2-Thiophenemethanol: Similar structure but lacks the fluorophenyl group.

    3-Fluorophenyl-(2-thienyl)methanone: The ketone analog of 3-Fluorophenyl-(2-thienyl)methanol.

Uniqueness

This compound is unique due to the presence of both fluorophenyl and thienyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-fluorophenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKVRGOGKKTBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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